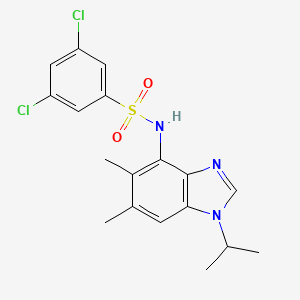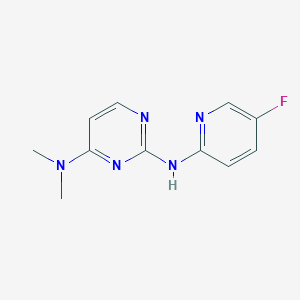
2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol” is a complex organic compound. It likely contains a quinazoline derivative, which is a type of nitrogen-containing heterocycle . Quinazolinones, which are similar, are known to have various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities .
Scientific Research Applications
Catalytic Synthesis
A novel method was developed for synthesizing 4-phenylquinazolinones, indicating a strategy that might involve similar compounds like 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol through a palladium-catalyzed domino reaction. This process includes steps such as N-benzylation, benzylic C-H amidation, and dehydrogenation in water, suggesting a potential application in the synthesis of complex quinazolinone derivatives (Hikawa et al., 2012).
Fluorescence Studies
Research on N-aryl-2-aminoquinolines, which share a core structural similarity with this compound, focused on their synthesis and fluorescence behavior. The findings highlighted the effect of hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) on their fluorescence quantum yields, laying a foundation for potential applications in biological imaging and sensors (Hisham et al., 2019).
Antibacterial Activities
The synthesis and evaluation of 2,3-dihydroquinazolin-4(1H)-ones, structurally related to this compound, revealed significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This suggests potential applications in designing new therapeutic agents (Sahu et al., 2008).
Solubility Transitions in Polymer Science
Studies on poly(2-oxazoline)s with different side chains in ethanol-water solvent mixtures provided insights into the solubility transitions of these polymers, which could imply applications of similar compounds like this compound in drug delivery systems or as components in smart materials responding to environmental changes (Lambermont-Thijs et al., 2010).
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives, which are structurally similar to this compound, have been found to possess moderate to good antiviral activity . The specific targets of these compounds are often proteins involved in viral replication and proliferation .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to inhibition of viral replication and proliferation
Biochemical Pathways
Based on the antiviral activity of related compounds, it can be inferred that this compound may affect pathways related to viral replication and proliferation . The downstream effects of these interactions could include a reduction in viral load and a decrease in the severity of viral infections.
Result of Action
Based on the antiviral activity of related compounds, it can be inferred that this compound may inhibit viral replication and proliferation, leading to a reduction in viral load .
properties
IUPAC Name |
2-[methyl-(4-phenylquinazolin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20(11-12-21)17-18-15-10-6-5-9-14(15)16(19-17)13-7-3-2-4-8-13/h2-10,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOYIJCUESEXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)
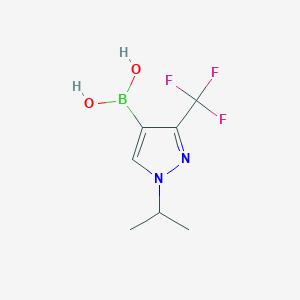
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
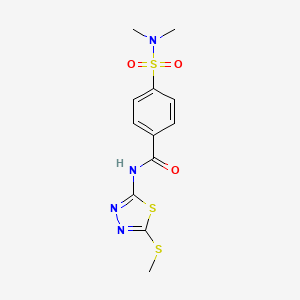
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
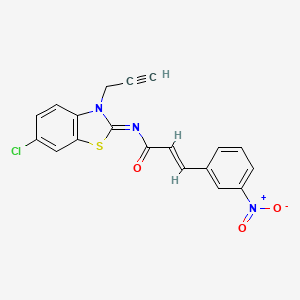
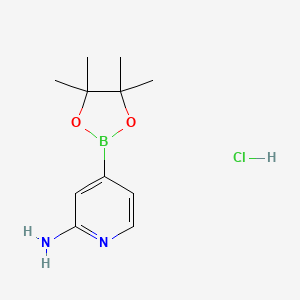
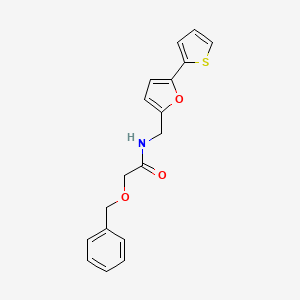
![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)
